Lead tetrachloride

Description

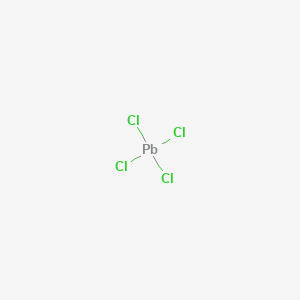

Structure

2D Structure

Properties

CAS No. |

13463-30-4 |

|---|---|

Molecular Formula |

PbCl4 Cl4P |

Molecular Weight |

349 g/mol |

IUPAC Name |

tetrachloroplumbane |

InChI |

InChI=1S/4ClH.Pb/h4*1H;/q;;;;+4/p-4 |

InChI Key |

PJYXVICYYHGLSW-UHFFFAOYSA-J |

SMILES |

Cl[Pb](Cl)(Cl)Cl |

Canonical SMILES |

Cl[Pb](Cl)(Cl)Cl |

Other CAS No. |

13463-30-4 |

Synonyms |

lead tetrachloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bonding of Lead Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding in lead tetrachloride (PbCl₄). The document elucidates the geometric arrangement of the molecule, the nature of its chemical bonds, and the theoretical frameworks used to describe its properties, supported by quantitative data and conceptual diagrams.

Introduction

This compound, also known as lead(IV) chloride, is a yellow, oily liquid that is notable for its instability at room temperature.[1][2][3] It serves as a significant subject of study in inorganic chemistry for understanding trends in the properties of Group 14 tetrachlorides, particularly concerning the influence of relativistic effects and the inert pair effect on heavier elements.[1][4] A thorough understanding of its structure and bonding is crucial for its application in chemical synthesis and for managing its reactivity and stability.

Molecular Geometry of this compound

The molecular geometry of this compound has been determined to be tetrahedral .[1][2][3] This arrangement is consistent with the predictions of the Valence Shell Electron Pair Repulsion (VSEPR) theory.

VSEPR Theory Analysis:

-

The central lead (Pb) atom has four valence electrons.

-

Each of the four chlorine (Cl) atoms contributes one electron for bonding.

-

This results in a total of eight valence electrons, forming four single bonds around the central lead atom.

-

According to VSEPR theory, these four bonding pairs of electrons arrange themselves to be as far apart as possible to minimize repulsion, resulting in a tetrahedral geometry.[5][6]

-

The ideal bond angle in a perfect tetrahedral molecule is 109.5°.[7]

The central lead atom is considered to have undergone sp³ hybridization to form four equivalent sigma bonds with the chlorine atoms.[8]

Chemical Bonding in this compound

The bonding in this compound is predominantly covalent .[1][9][10] This is in contrast to lead(II) chloride (PbCl₂), which is considered to be primarily ionic.[9][10] The significant covalent character of the Pb-Cl bonds in PbCl₄ can be attributed to the high polarizing power of the small, highly charged lead(IV) cation (Pb⁴⁺) on the electron cloud of the chloride anions (Cl⁻).[4][9] This polarization leads to a substantial sharing of electron density between the lead and chlorine atoms, characteristic of a covalent bond.

Key aspects of bonding include:

-

Inert Pair Effect: The instability of this compound is a direct consequence of the inert pair effect.[1][4] This relativistic effect makes the 6s² electrons of lead reluctant to participate in bonding, thus favoring the +2 oxidation state over the +4 state.[1] Consequently, PbCl₄ readily decomposes into the more stable lead(II) chloride (PbCl₂) and chlorine gas (Cl₂).[1][2]

-

Bond Polarity: While the bonds are covalent, the difference in electronegativity between lead and chlorine results in polar covalent bonds. Natural Bond Orbital (NBO) analysis indicates significant negative charges on the chlorine atoms, highlighting the polar nature of the Pb-Cl bonds.[4]

Quantitative Data

The following table summarizes the key quantitative parameters associated with the molecular structure and bonding of this compound.

| Parameter | Value | Reference |

| Molecular Formula | PbCl₄ | [1][2] |

| Molar Mass | 349.012 g/mol | [1] |

| Molecular Shape | Tetrahedral | [1][3] |

| Bond Angle (Cl-Pb-Cl) | ~109.5° | [7] |

| Pb-Cl Bond Length | 247 pm | [1][2][11] |

| Pb-Cl Bond Energy | 243 kJ·mol⁻¹ | [1][2][11] |

| Oxidation State of Lead | +4 | [12] |

Experimental Protocols

The structural parameters of this compound, such as bond length, are typically determined using experimental techniques like gas-phase electron diffraction . This method involves directing a beam of electrons at a stream of the gaseous compound. The diffraction pattern produced by the scattered electrons provides information about the internuclear distances and angles within the molecule. Due to the instability of PbCl₄, these experiments must be conducted at low temperatures (below 0 °C) to prevent decomposition.[1]

A generalized workflow for determining the molecular structure of PbCl₄ via electron diffraction would involve:

-

Synthesis and Purification: Preparation of PbCl₄, for instance, by reacting lead(IV) oxide with cold, concentrated hydrochloric acid.[3][13] The product must be kept at low temperatures to ensure its purity.

-

Sample Introduction: The purified, liquid PbCl₄ is vaporized under controlled, low-pressure conditions and introduced into the electron diffraction apparatus.

-

Data Acquisition: A high-energy electron beam is passed through the vapor, and the resulting diffraction pattern is recorded on a detector.

-

Data Analysis: The radial distribution curve is derived from the diffraction pattern. This curve is then analyzed and fitted to a theoretical model of the molecule's geometry to determine the bond lengths and angles.

Visualizations

The following diagram illustrates the interplay of theoretical concepts that determine the molecular geometry and bonding characteristics of this compound.

Caption: Conceptual overview of PbCl₄ molecular structure and stability.

Conclusion

This compound possesses a tetrahedral molecular geometry, a direct consequence of the VSEPR theory and sp³ hybridization of the central lead atom. The chemical bonds are predominantly covalent, a result of the high polarizing power of the Pb⁴⁺ ion. The molecule's notable instability is explained by the inert pair effect, which favors the +2 oxidation state for lead. This comprehensive understanding of the interplay between these theoretical principles and experimental data is essential for professionals working with lead compounds and for advancing the study of heavy element chemistry.

References

- 1. Lead(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. grokipedia.com [grokipedia.com]

- 4. ionic compounds - Why is PbCl₄ covalent? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. mytutor.co.uk [mytutor.co.uk]

- 6. ck12.org [ck12.org]

- 7. edu.rsc.org [edu.rsc.org]

- 8. mahidaacademy.org [mahidaacademy.org]

- 9. brainly.com [brainly.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. gauthmath.com [gauthmath.com]

- 12. WebElements Periodic Table » Lead » this compound [winter.group.shef.ac.uk]

- 13. Cas 13463-30-4,Lead(IV) chloride. | lookchem [lookchem.com]

Unraveling the Instability: A Technical Guide to the Thermal Decomposition of Lead(IV) Chloride

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of lead(IV) chloride (PbCl₄). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of PbCl₄'s inherent instability, its decomposition pathway, and the underlying thermodynamic principles. This guide also outlines the experimental methodologies required to investigate this process, offering a framework for future research.

Executive Summary

Lead(IV) chloride, a yellow, oily liquid, is a thermally sensitive compound that readily decomposes into lead(II) chloride (PbCl₂) and chlorine gas (Cl₂).[1][2] This instability is a direct consequence of the "inert pair effect," which favors the +2 oxidation state for heavier p-block elements like lead.[3][4] The decomposition is an exothermic process that can be initiated at temperatures as low as 50°C and may proceed explosively under certain conditions.[1][5] A thorough understanding of this decomposition is critical for the safe handling, storage, and potential application of lead(IV) compounds.

Core Decomposition Mechanism

The primary thermal decomposition of lead(IV) chloride follows a straightforward redox reaction. The lead(IV) center is reduced to the more stable lead(II) state, while two chloride ligands are oxidized to form elemental chlorine.

Overall Reaction: PbCl₄(l) → PbCl₂(s) + Cl₂(g)[1]

The driving force for this reaction is the pronounced stability of the +2 oxidation state for lead.[3][4] As one descends Group 14 of the periodic table, the energy required to involve the s-electrons in bonding increases, making the lower oxidation state more favorable.[3] Consequently, PbCl₄ is significantly less stable than its lighter congeners like tin(IV) chloride (SnCl₄).[3]

Proposed Mechanistic Steps

-

Initiation: The process likely begins with the thermally induced breaking of one lead-chlorine bond, forming a lead(III) chloride radical and a chlorine radical.

PbCl₄ → •PbCl₃ + Cl•

-

Propagation/Termination: The highly unstable •PbCl₃ intermediate would then rapidly decompose to the stable PbCl₂ and another chlorine radical, which can combine to form chlorine gas.

•PbCl₃ → PbCl₂ + Cl•

2Cl• → Cl₂

Quantitative Data Summary

Despite the compound's long history, detailed experimental kinetic data on its thermal decomposition is sparse in modern literature. However, thermodynamic data can be derived from established heats of formation.

| Parameter | Value | Notes |

| Formula Weight | 349.011 g/mol | [6] |

| Appearance | Yellow, oily liquid | [1][6] |

| Melting Point | -15 °C | [6][7] |

| Decomposition Temperature | 50 °C | [1][5] |

| Pb-Cl Bond Energy | 243 kJ·mol⁻¹ | [1] |

| Enthalpy of Decomposition (ΔHdecomp) | -30.2 kJ/mol | Calculated via Hess's Law from standard enthalpies of formation of PbCl₄(l) (-329.2 kJ/mol) and PbCl₂(s) (-359.4 kJ/mol).[8][9] |

Experimental Protocols

To elucidate the kinetics and precise mechanism of PbCl₄ decomposition, a combination of thermoanalytical techniques would be employed. The following outlines a general methodology.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the stoichiometry of mass loss.

Methodology:

-

A small, precisely weighed sample of PbCl₄ (typically 1-5 mg) is placed in an inert crucible (e.g., alumina).

-

Given the volatility and reactivity of PbCl₄, the sample should be handled and loaded in an inert atmosphere (e.g., a glovebox).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve will show a distinct mass loss step corresponding to the release of Cl₂ gas. The percentage mass loss can be used to confirm the stoichiometry of the decomposition reaction.

Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy change associated with the decomposition and to determine the onset temperature of the thermal event.

Methodology:

-

A small sample of PbCl₄ (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated DSC pan. Sealing is critical to contain the volatile liquid and the gaseous product.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled linear rate (e.g., 10 °C/min) under an inert atmosphere.

-

The differential heat flow to the sample relative to the reference is measured as a function of temperature.

-

The DSC thermogram will show an exothermic peak corresponding to the decomposition. The onset temperature of this peak indicates the start of the decomposition, and the integrated area of the peak is proportional to the enthalpy of decomposition (ΔHdecomp).

Visualizing the Process

The logical relationships in the synthesis and decomposition of lead(IV) chloride can be visualized to provide a clearer understanding of the compound's lifecycle.

Caption: Synthesis and Decomposition Pathway of PbCl₄.

Caption: Proposed Thermal Decomposition Mechanism of PbCl₄.

Conclusion

The thermal decomposition of lead(IV) chloride is a thermodynamically favorable process governed by the inert pair effect, resulting in the formation of the more stable lead(II) chloride and chlorine gas. While the overall reaction is well-established, detailed mechanistic and kinetic studies are lacking, presenting an opportunity for further research. The application of modern thermoanalytical techniques, as outlined in this guide, can provide valuable quantitative data to fully characterize this fundamental reaction in inorganic chemistry. Caution is advised in all experimental work due to the compound's instability and the toxic nature of lead compounds.

References

- 1. Lead(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Section: UNIT 9: TRENDS IN CHEMICAL PROPERTIES OF GROUP 14 ELEMENTS AND THEIR COMPOUNDS | Chemistry | REB [elearning.reb.rw]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. grokipedia.com [grokipedia.com]

- 6. WebElements Periodic Table » Lead » lead tetrachloride [winter.group.shef.ac.uk]

- 7. Cas 13463-30-4,Lead(IV) chloride. | lookchem [lookchem.com]

- 8. Solved Calculate the enthalpy change for the formation of | Chegg.com [chegg.com]

- 9. childschemistry.weebly.com [childschemistry.weebly.com]

Stability of Lead Tetrachloride in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lead tetrachloride (PbCl₄) is a yellow, oily liquid of significant interest in synthetic chemistry due to the +4 oxidation state of lead. However, its practical application is severely limited by its inherent instability. This technical guide provides a comprehensive overview of the current understanding of this compound's stability in different solvent environments. Due to the compound's extreme instability, quantitative kinetic data in organic solvents is scarce in publicly available literature. This guide, therefore, summarizes the available qualitative data, outlines general experimental protocols for studying its decomposition, and provides visualizations of the key chemical processes.

Physicochemical Properties and Intrinsic Stability

This compound is a dense, yellow, oily liquid that is stable only at temperatures below 0°C and is reported to decompose at 50°C.[1] The instability is attributed to the inert pair effect, which favors the more stable +2 oxidation state for lead.[1] Consequently, PbCl₄ readily decomposes into the more stable lead(II) chloride (PbCl₂) and chlorine gas (Cl₂).[1][2] This decomposition can be rapid at room temperature and may even be explosive upon heating.[3] The compound is also highly sensitive to moisture, reacting with water to produce lead(IV) oxide and hydrochloric acid.[1]

Stability in Different Solvent Classes

Table 1: Qualitative Stability and Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Solubility | Stability/Reactivity | Reference(s) |

| Protic Solvents | Water | Reactive | Reacts to form lead(IV) oxide and hydrochloric acid. | [1] |

| Hydrochloric Acid | Soluble | Produced in hydrochloric acid during synthesis. | [4] | |

| Aprotic Nonpolar Solvents | Carbon Tetrachloride | Soluble | Assumed to be relatively stable, but quantitative data is lacking. | [5] |

| Chloroform | Soluble | Assumed to be relatively stable, but quantitative data is lacking. | [5] | |

| Aprotic Polar Solvents | Liquid Chlorine | Miscible | Expected to be stable due to common ion effect. | [5] |

| Strongly Protic/Acidic | Sulfuric Acid | Insoluble | Reportedly stable when stored under pure sulfuric acid at -80°C in the dark. | [1] |

Experimental Protocols for Stability Assessment

The extreme instability of this compound necessitates specialized experimental design to study its decomposition kinetics. The following are generalized protocols that can be adapted for this purpose. All procedures must be conducted at low temperatures (ideally below 0°C) and under an inert, dry atmosphere.

Synthesis of this compound

A common method for synthesizing this compound involves the chlorination of lead(II) chloride in the presence of hydrochloric acid to form hexachloroplumbic acid (H₂PbCl₆). This is followed by the addition of ammonium chloride to precipitate ammonium hexachloroplumbate ((NH₄)₂PbCl₆). Finally, the purified salt is treated with cold, concentrated sulfuric acid to yield this compound as a yellow oil.[1]

General Protocol for Kinetic Studies of Decomposition

-

Preparation of Stock Solution: A fresh solution of this compound should be prepared in the desired anhydrous solvent at a low temperature (e.g., -20°C to 0°C). The concentration should be determined immediately using a suitable analytical technique (e.g., titration with a reducing agent).

-

Kinetic Runs: Aliquots of the stock solution are transferred to temperature-controlled reaction vessels maintained at the desired experimental temperature.

-

Monitoring the Decomposition: The concentration of this compound is monitored over time. Due to its rapid decomposition, techniques suitable for fast kinetics, such as stopped-flow spectroscopy, may be necessary.

-

UV-Vis Spectroscopy: The disappearance of the characteristic absorbance of PbCl₄ or the appearance of an absorbance corresponding to a product can be monitored.

-

NMR Spectroscopy: If the decomposition is slow enough at the desired temperature, ¹H or ¹³C NMR could be used to monitor the disappearance of solvent-complexed PbCl₄ or the appearance of signals from decomposition products. Due to the presence of the quadrupolar chlorine nuclei, ²⁰⁷Pb NMR might be challenging but could provide direct information about the lead center.

-

Gravimetric Analysis: The precipitation of the insoluble product, lead(II) chloride, could be monitored over time, although this method is less precise for kinetic analysis.

-

-

Data Analysis: The concentration versus time data is then used to determine the rate law, rate constant, and half-life of the decomposition reaction in the specific solvent.

Visualizing Key Processes

Decomposition Pathway of this compound

The primary decomposition pathway of this compound is a redox reaction where lead(IV) is reduced to lead(II).

References

- 1. d-nb.info [d-nb.info]

- 2. Decomposition of Inorganic and Organometallic Compounds - Google Books [books.google.com.sg]

- 3. grokipedia.com [grokipedia.com]

- 4. Reactions of lead tetra-acetate. Part XIV. The base-catalysed decomposition of lead tetra-acetate in acetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. ijirset.com [ijirset.com]

An In-depth Technical Guide to Lead Tetrachloride: Properties, Synthesis, and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lead tetrachloride is a highly unstable and hazardous compound. Due to its instability, comprehensive safety and toxicological data are limited. The information presented herein is compiled from available chemical literature and general safety data for lead compounds. Extreme caution, specialized equipment, and expert consultation are mandatory when handling this substance.

Introduction

This compound (PbCl₄), also known as lead(IV) chloride, is a yellow, oily liquid that is notable for its instability under standard conditions.[1][2][3][4][5] Its chemistry is dominated by the preference of lead for the +2 oxidation state over the +4 state, leading to rapid decomposition.[1][5] This guide provides a summary of its known properties, synthesis, and the critical safety information available for researchers.

Chemical and Physical Properties

This compound is a dense, yellow liquid that is stable only at low temperatures.[1][2][3][4] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 13463-30-4 | [1][2][3][4][6][7] |

| Molecular Formula | PbCl₄ | [1][3][4] |

| Molar Mass | 349.01 g/mol | [1][2] |

| Appearance | Yellow, oily liquid | [1][2][3][4] |

| Density | 3.2 g/cm³ | [1][2] |

| Melting Point | -15 °C (stable below 0 °C) | [1][2][3][4][6] |

| Boiling Point | Decomposes at 50 °C | [1][2][3][4] |

| Solubility in water | Reacts violently | [1] |

| Pb-Cl Bond Length | 247 pm | [1][5] |

| Pb-Cl Bond Energy | 243 kJ/mol | [1][5] |

Synthesis and Reactivity

This compound is highly reactive and unstable, readily decomposing and reacting with water. Its synthesis requires carefully controlled low-temperature conditions.

The synthesis of this compound is typically achieved by the oxidation of lead(II) chloride in the presence of chlorine, followed by the careful separation of the product.[1][4]

Materials:

-

Lead(II) chloride (PbCl₂)

-

Hydrochloric acid (HCl), concentrated

-

Chlorine gas (Cl₂)

-

Ammonium chloride (NH₄Cl)

-

Sulfuric acid (H₂SO₄), concentrated and cold

Methodology:

-

A suspension of lead(II) chloride in concentrated hydrochloric acid is prepared and cooled to 0 °C.

-

Chlorine gas is bubbled through the cooled suspension. This leads to the formation of chloroplumbic acid (H₂PbCl₆) in solution.[1][4]

-

Ammonium chloride is added to the solution, causing the precipitation of yellow ammonium hexachloroplumbate ((NH₄)₂PbCl₆).[1][4]

-

The precipitate is filtered and collected.

-

The collected ammonium hexachloroplumbate is then treated with cold, concentrated sulfuric acid. This reaction forms this compound, which separates as a dense, yellow oil.[1][4] The entire procedure must be conducted at or below 0 °C to prevent decomposition of the product.[1]

References

- 1. Lead(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Lead » this compound [winter.group.shef.ac.uk]

- 3. This compound|lookchem [lookchem.com]

- 4. Lead(IV) chloride | 13463-30-4 [chemicalbook.com]

- 5. assignmentpoint.com [assignmentpoint.com]

- 6. lead(IV) chloride [chemister.ru]

- 7. This compound - Wikidata [wikidata.org]

electronic structure of lead tetrachloride

An In-depth Technical Guide to the Electronic Structure of Lead Tetrachloride

Abstract

This compound (PbCl₄) is a molecular compound of significant interest in the study of Group 14 elements, primarily due to its instability relative to its lighter congeners like carbon tetrachloride (CCl₄) and silicon tetrachloride (SiCl₄). This guide provides a comprehensive analysis of the electronic structure of PbCl₄, detailing its molecular geometry, orbital hybridization, and bonding characteristics. The inherent instability of the molecule is explained through the lens of the inert pair effect. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, and employs visualizations to illustrate fundamental concepts for researchers and professionals in chemistry and materials science.

Introduction

This compound, also known as lead(IV) chloride, is a yellow, oily liquid that is notable for its thermal instability.[1] It exists as a simple covalent molecule with the chemical formula PbCl₄.[2] Unlike the highly stable carbon tetrachloride, PbCl₄ readily decomposes, particularly at temperatures above 0°C, into the more stable lead(II) chloride (PbCl₂) and chlorine gas (Cl₂).[1][3] This behavior is a classic example of the increasing preference for the +2 oxidation state over the +4 state as one descends Group 14 of the periodic table.[2] Understanding the electronic structure of PbCl₄ is crucial for comprehending these trends in stability and reactivity.

Molecular Geometry and Bonding

This compound adopts a tetrahedral molecular geometry, consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with four bonding pairs and no lone pairs of electrons.[4][5] The lead atom is located at the center, covalently bonded to four chlorine atoms at the vertices of the tetrahedron.[2] This arrangement results in bond angles of approximately 109.5°.[4][6]

Data Presentation: Structural and Thermochemical Properties

The key quantitative parameters defining the structure and stability of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | PbCl₄ | [1] |

| Molar Mass | 349.012 g/mol | [1] |

| Appearance | Yellow oily liquid | [1] |

| Molecular Shape | Tetrahedral | [1][2] |

| Hybridization | sp³ | [7][8] |

| Pb-Cl Bond Length | 247 pm | [1] |

| Pb-Cl Bond Energy | 243 kJ·mol⁻¹ | [1] |

| Melting Point | -15 °C (stable below 0 °C) | [1] |

| Decomposition Temperature | 50 °C | [1] |

| Decomposition Products | PbCl₂ and Cl₂ | [1][2] |

Orbital Hybridization

The tetrahedral geometry of PbCl₄ is a direct consequence of the sp³ hybridization of the central lead atom.[5][7] The electronic configuration of lead is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p². To form four equivalent covalent bonds with chlorine, one electron from the 6s orbital is promoted to an empty 6p orbital. The one 6s and three 6p orbitals then mix to form four degenerate sp³ hybrid orbitals, each containing a single electron. These hybrid orbitals arrange themselves in a tetrahedral geometry to minimize electron-pair repulsion.[4] Each of these sp³ orbitals on the lead atom overlaps with a 3p orbital from a chlorine atom to form a strong sigma (σ) bond.

Visualization: sp³ Hybridization of Lead

The logical workflow for the hybridization of the lead atom in PbCl₄ is depicted below.

Caption: Orbital hybridization scheme for the lead atom in PbCl₄.

Electronic Stability and the Inert Pair Effect

The most defining characteristic of this compound's electronic structure is its inherent instability, which contrasts sharply with CCl₄.[2] This instability is primarily attributed to the inert pair effect .[1] As one descends Group 14, the energy difference between the valence s and p orbitals increases.[9] For lead, the two 6s² electrons are held more tightly to the nucleus and are less available for bonding than the 6p electrons.[1][9]

Consequently, lead has a strong tendency to adopt a +2 oxidation state by losing only its two 6p electrons, as seen in the highly stable lead(II) chloride (PbCl₂).[2][3] The formation of PbCl₄ requires the participation of the 6s² electrons, which is energetically less favorable.[1] This results in the decomposition of PbCl₄ back to the more stable PbCl₂ and elemental chlorine.[1]

PbCl₄ → PbCl₂ + Cl₂(g)

This reaction can be explosive under certain conditions.[1]

Reactivity with Water

Unlike carbon tetrachloride, which is resistant to hydrolysis, this compound reacts readily with water.[1][2]

PbCl₄ + 2H₂O → PbO₂(s) + 4HCl(g)

This enhanced reactivity is due to two main factors related to its electronic structure and atomic size:

-

Larger Atomic Size : The lead atom is significantly larger than the carbon atom, which reduces the steric hindrance around the central atom. This allows water molecules to more easily approach and attack the lead center.[1]

-

Availability of d-orbitals : Lead has accessible, empty d-orbitals that can accept a lone pair of electrons from the oxygen atom in a water molecule. This allows for the formation of an unstable intermediate, lowering the activation energy for the hydrolysis reaction.[1][10]

Visualization: Reactivity Pathway

The logical relationship explaining the differing reactivity of CCl₄ and PbCl₄ with water is shown below.

Caption: Factors influencing the hydrolysis of CCl₄ versus PbCl₄.

Experimental Protocols: Synthesis of this compound

Due to its instability, the synthesis of this compound requires specific and carefully controlled conditions. The compound is typically prepared at or below 0 °C.[1]

Methodology: A common and effective laboratory synthesis involves a multi-step process:[1][11]

-

Formation of Chloroplumbic Acid (H₂PbCl₆): Lead(II) chloride (PbCl₂) is suspended in concentrated hydrochloric acid (HCl) and cooled to 0 °C. Chlorine gas (Cl₂) is then bubbled through the mixture. The chlorine oxidizes the lead from the +2 to the +4 state, forming a solution of chloroplumbic acid.

PbCl₂ + 2HCl + Cl₂ → H₂PbCl₆

-

Precipitation of Ammonium Hexachloroplumbate ((NH₄)₂PbCl₆): Ammonium chloride (NH₄Cl) is added to the cold solution of chloroplumbic acid. This causes the precipitation of ammonium hexachloroplumbate, a more stable yellow crystalline solid.

H₂PbCl₆ + 2NH₄Cl → (NH₄)₂PbCl₆(s) + 2HCl

-

Isolation of this compound (PbCl₄): The filtered and dried ammonium hexachloroplumbate precipitate is then treated with cold, concentrated sulfuric acid (H₂SO₄). This reaction liberates this compound as a dense, yellow oil, which can be separated.

(NH₄)₂PbCl₆ + H₂SO₄ → PbCl₄(l) + 2HCl + (NH₄)₂SO₄

The entire procedure must be conducted at low temperatures to prevent the decomposition of the final product.[1]

Conclusion

The is characterized by sp³ hybridization of the central lead atom, resulting in a tetrahedral molecular geometry with four covalent Pb-Cl bonds. While its structure is analogous to other Group 14 tetrachlorides, its chemical behavior is dominated by the inert pair effect, which renders the +4 oxidation state unstable and leads to its ready decomposition to the more stable lead(II) chloride. This inherent instability, coupled with its reactivity towards water, makes PbCl₄ a compelling case study for understanding periodic trends in bonding, stability, and reactivity within the main group elements.

References

- 1. Lead(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thestudentroom.co.uk [thestudentroom.co.uk]

- 5. The Chlorides of Carbon, Silicon, and Lead: Structure, Stability, and Reactivity - Mahida Academy-Building Futures [mahidaacademy.org]

- 6. homework.study.com [homework.study.com]

- 7. brainly.com [brainly.com]

- 8. homework.study.com [homework.study.com]

- 9. Lead - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Cas 13463-30-4,Lead(IV) chloride. | lookchem [lookchem.com]

An In-depth Technical Guide to the Physical Properties of Lead(IV) Chloride at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(IV) chloride, also known as lead tetrachloride (PbCl₄), is a heavy metal halide that exists as a yellow, oily liquid under ambient conditions.[1][2] Its properties, particularly its instability at room temperature, make its study challenging and necessitate handling at low temperatures.[1][2] The stability of the +4 oxidation state for lead is significantly lower than for lighter elements in the same group, such as carbon and silicon.[1][3] Consequently, this compound readily decomposes into the more stable lead(II) chloride and chlorine gas.[1][4] This guide provides a comprehensive overview of the known physical properties of this compound, with a specific focus on its behavior and characteristics at low temperatures.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. It is crucial to note that this compound is stable only below 0°C.[1][5]

| Property | Value | Source |

| Molecular Formula | PbCl₄ | [1] |

| Molecular Weight | 349.01 g/mol | [1][6] |

| Appearance | Yellow, oily liquid | [1][2][5] |

| Melting Point | -15 °C (258 K) | [1][5][7][8] |

| Boiling Point | Decomposes at 50 °C (323 K) | [1][2][5] |

| Density | 3.2 g/cm³ (or 3200 kg/m ³) | [1][5] |

| Molecular Shape | Tetrahedral | [1][3] |

| Pb-Cl Bond Length | 247 pm | [1] |

Stability and Decomposition at Low Temperatures

This compound is notably unstable. It is stable below 0°C and decomposes at 50°C.[1] The decomposition reaction, which can be explosive, yields lead(II) chloride and chlorine gas.[1][4]

Decomposition Reaction: PbCl₄ → PbCl₂ + Cl₂(g)[1]

Due to this inherent instability, it is recommended that this compound be stored under pure sulfuric acid at -80°C in the dark to prevent decomposition.[1][9] The decreased stability of the +4 oxidation state down Group 14 of the periodic table is a key factor in the compound's reactivity.[1][3]

Crystalline Structure

At low temperatures, this compound solidifies. A study conducted at 150 K (-123.15 °C) determined its crystal structure.[10][11] The structure consists of tetrahedral PbCl₄ molecules.[10] Unlike the crystal structures of lighter Group 14 tetrachlorides, which are based on hexagonal close packing of the chlorine atoms, the chlorine atoms in solid this compound form a cubic close-packed array.[11][12]

Experimental Protocols

Synthesis of Lead(IV) Chloride

The synthesis of this compound must be carried out at or below 0°C to prevent immediate decomposition.[1][2] A common method involves the reaction of lead(II) chloride with hydrochloric acid in the presence of chlorine gas to form chloroplumbic acid (H₂PbCl₆).[1] This is followed by the addition of ammonium chloride to precipitate ammonium hexachloroplumbate ((NH₄)₂PbCl₆).[1][13] Finally, the precipitate is treated with cold, concentrated sulfuric acid to yield this compound.[1][13]

Reaction Steps:

-

Formation of Chloroplumbic Acid: PbCl₂ + 2HCl + Cl₂ → H₂PbCl₆[1]

-

Precipitation of Ammonium Hexachloroplumbate: H₂PbCl₆ + 2NH₄Cl → (NH₄)₂PbCl₆ + 2HCl[1]

-

Formation of Lead(IV) Chloride: (NH₄)₂PbCl₆ + H₂SO₄ → PbCl₄ + 2HCl + (NH₄)₂SO₄[1]

Another preparation method involves dissolving lead dioxide in cold, concentrated hydrochloric acid at 0°C.[2][13] However, this method may produce lead(II) chloride as a byproduct if the temperature is not strictly controlled.[2]

Alternative Synthesis Reaction: PbO₂ + 4HCl → PbCl₄ + 2H₂O (at 0°C)[2][13]

Visualization of Thermal Behavior

The following diagram illustrates the phase transitions and decomposition of this compound as a function of temperature.

References

- 1. Lead(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. This compound [studfile.net]

- 3. The Chlorides of Carbon, Silicon, and Lead: Structure, Stability, and Reactivity - Mahida Academy-Building Futures [mahidaacademy.org]

- 4. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

- 5. WebElements Periodic Table » Lead » this compound [webelements.com]

- 6. Plumbane, tetrachloro- | Cl4Pb | CID 123310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. lead(IV) chloride [chemister.ru]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Cas 13463-30-4,Lead(IV) chloride. | lookchem [lookchem.com]

An In-depth Technical Guide to the Hydrolysis of Lead Tetrachloride for the Synthesis of Lead Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of lead dioxide (PbO₂) through the hydrolysis of lead tetrachloride (PbCl₄). This document details the underlying chemical principles, a putative experimental protocol, and the known characteristics of the reaction.

Introduction

The hydrolysis of this compound is a direct route to produce lead dioxide, a material of significant interest in various fields, including electrochemistry and materials science. This compound, a yellow oily liquid, is the tetravalent chloride of lead and is known for its inherent instability. Its reaction with water provides a pathway to synthesize lead dioxide, a strong oxidizing agent. Understanding and controlling this hydrolysis reaction is crucial for obtaining high-purity lead dioxide.

Chemical Principles

The overall balanced chemical equation for the hydrolysis of this compound to lead dioxide is:

PbCl₄ + 2H₂O → PbO₂ + 4HCl [1]

This reaction involves the nucleophilic attack of water molecules on the lead (IV) center, leading to the displacement of chloride ions and the subsequent formation of lead dioxide and hydrochloric acid.

Reactant and Product Properties

A summary of the key physical and chemical properties of the reactant and products is presented in Table 1.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | PbCl₄ | 349.01 | Yellow, oily liquid | -15 | 50 (decomposes) | Reacts with water |

| Water | H₂O | 18.02 | Colorless liquid | 0 | 100 | - |

| Lead Dioxide | PbO₂ | 239.20 | Dark brown/black powder | 290 (decomposes) | - | Insoluble in water |

| Hydrochloric Acid | HCl | 36.46 | Colorless gas (fumes in moist air) | -114.2 | -85.05 | Highly soluble in water |

Data sourced from various chemical databases.

Reaction Mechanism and Kinetics

The hydrolysis of this compound is understood to proceed via a two-step mechanism, analogous to other Group 14 tetrahalides.

-

Formation of an Intermediate: A water molecule acts as a Lewis base, donating an electron pair to the lead atom in PbCl₄, forming an unstable intermediate.

-

Elimination and Formation of Oxide: This intermediate subsequently undergoes a series of elimination steps, losing hydrogen chloride (HCl) molecules and forming lead dioxide.

Due to the high reactivity and instability of this compound, the reaction is typically rapid. However, a significant challenge in this process is the competing decomposition of this compound into the more stable lead(II) chloride and chlorine gas, particularly at temperatures above 0°C.

PbCl₄ → PbCl₂ + Cl₂

This decomposition pathway can affect the purity and yield of the desired lead dioxide product.

Experimental Protocol

While specific, detailed experimental studies on the controlled hydrolysis of this compound are not extensively documented in publicly available literature, a plausible protocol can be outlined based on the known chemical properties of the reactants. Caution: Lead compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials and Equipment

-

This compound (PbCl₄)

-

Deionized Water (H₂O)

-

Inert solvent (e.g., anhydrous carbon tetrachloride)

-

Reaction vessel (three-necked flask)

-

Dropping funnel

-

Magnetic stirrer

-

Low-temperature bath (e.g., ice-salt bath)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure

-

Preparation of Reactant Solution: Due to the instability of pure this compound, it is advisable to handle it in a solution with an inert solvent. Prepare a dilute solution of this compound in anhydrous carbon tetrachloride. The concentration should be carefully chosen to control the reaction rate.

-

Reaction Setup: Assemble the reaction vessel in a low-temperature bath maintained at or below 0°C to minimize the decomposition of PbCl₄. The three-necked flask should be equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap for the evolving HCl gas.

-

Initiation of Hydrolysis: Slowly add deionized water to the stirred this compound solution from the dropping funnel. The rate of addition should be carefully controlled to manage the exothermic nature of the reaction and prevent a rapid temperature increase.

-

Reaction Progression: Continue the dropwise addition of water until the stoichiometric amount has been added. Maintain the reaction mixture at a low temperature and continue stirring for a defined period to ensure the completion of the reaction. The formation of a dark brown precipitate of lead dioxide should be observed.

-

Product Isolation and Purification: After the reaction is complete, the solid lead dioxide product can be isolated by filtration. The precipitate should be washed with deionized water to remove any residual hydrochloric acid and other soluble impurities.

-

Drying and Characterization: The purified lead dioxide should be dried in an oven at a moderate temperature (e.g., 80-100°C) to remove any remaining water. The final product should be characterized using appropriate analytical techniques such as X-ray diffraction (XRD) to confirm its crystal structure and purity.

Data Presentation

Due to the limited availability of specific experimental data in the literature for this particular hydrolysis reaction, a comprehensive quantitative data table cannot be provided at this time. Researchers undertaking this synthesis would need to empirically determine optimal conditions and quantify yields.

Visualizations

The following diagrams illustrate the key aspects of the hydrolysis of this compound.

Caption: Experimental workflow for the hydrolysis of this compound.

Caption: Proposed reaction mechanism for this compound hydrolysis.

Conclusion

The hydrolysis of this compound presents a viable, albeit challenging, method for the synthesis of lead dioxide. The primary difficulties lie in the instability of the this compound precursor and the need for careful control of reaction conditions to favor the formation of the desired oxide over decomposition products. This guide provides a foundational understanding and a putative experimental framework for researchers interested in exploring this synthetic route. Further experimental investigation is required to establish optimized reaction parameters and to fully characterize the kinetics and yield of this process.

References

The Elusive Genesis of an Unstable Compound: A Technical Guide to Lead Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context, synthesis, and properties of lead tetrachloride (PbCl₄), a compound whose inherent instability has made its study a challenge since its first reported synthesis in 1893. While the exact individual credited with the initial discovery remains obscured by the annals of late 19th-century chemistry, the established methods for its preparation provide a window into the early exploration of high-valent lead compounds.

A Fleeting Existence: Historical Context

The late 1800s were a period of significant advancement in inorganic chemistry, with researchers systematically exploring the various oxidation states of the elements. The synthesis of this compound was a logical, albeit challenging, step in understanding the chemistry of Group 14. Its discovery in 1893 marked a key data point in the periodic trends of element halides, highlighting the decreasing stability of the +4 oxidation state as one descends the group. Unlike its remarkably stable lighter congener, carbon tetrachloride (CCl₄), this compound is a testament to the "inert pair effect," which describes the increasing reluctance of s-orbital electrons to participate in bonding in heavier p-block elements. This inherent instability, leading to its ready decomposition to the more stable lead(II) chloride, has defined its scientific narrative.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources.

| Property | Value |

| Molecular Formula | PbCl₄ |

| Molar Mass | 349.01 g/mol |

| Appearance | Yellow, oily liquid |

| Density | 3.18 g/cm³ at 0°C |

| Melting Point | -15 °C |

| Boiling Point | Decomposes at 50 °C |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -329 kJ/mol (liquid) |

| Pb-Cl Covalent Bond Length | 247 pm |

| Pb-Cl Bond Energy | 243 kJ/mol |

Experimental Protocol: The von Hofmann Method

The most widely recognized and reliable method for the synthesis of this compound is a multi-step process that carefully navigates the compound's instability. The protocol described below is a refined version of the historical methods.

Materials:

-

Lead(II) chloride (PbCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Chlorine gas (Cl₂)

-

Ammonium chloride (NH₄Cl)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Reaction flask with gas inlet tube

-

Buchner funnel and filter paper

Procedure:

-

Formation of Hexachloroplumbic(IV) Acid: A suspension of lead(II) chloride in concentrated hydrochloric acid is cooled in an ice bath. Chlorine gas is then bubbled through the suspension. The lead(II) is oxidized to lead(IV), forming a solution of hexachloroplumbic(IV) acid (H₂PbCl₆). The reaction mixture will turn a characteristic yellow color.

-

Precipitation of Ammonium Hexachloroplumbate(IV): While maintaining the low temperature, a saturated solution of ammonium chloride is added to the hexachloroplumbic(IV) acid solution. This results in the precipitation of the bright yellow salt, ammonium hexachloroplumbate(IV) ((NH₄)₂PbCl₆).

-

Isolation of the Intermediate Salt: The precipitated ammonium hexachloroplumbate(IV) is isolated by vacuum filtration using a Buchner funnel and washed with a small amount of cold, concentrated hydrochloric acid.

-

Formation and Isolation of this compound: The purified ammonium hexachloroplumbate(IV) is then added cautiously, in small portions, to cold, concentrated sulfuric acid in a flask maintained in an ice-salt bath. The sulfuric acid protonates the hexachloroplumbate anion, leading to the formation of the unstable this compound, which separates as a dense, yellow oil.

-

Purification and Storage: The this compound is carefully separated from the sulfuric acid layer. Due to its extreme instability, it must be stored at low temperatures (below 0 °C) and in the dark, often under a layer of cold, concentrated sulfuric acid to prevent decomposition.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages in the synthesis of this compound.

Caption: Synthesis pathway of this compound.

The Inevitable Decomposition

The primary signaling pathway of concern for this compound is its decomposition. This process is highly facile and underscores the compound's inherent instability.

Whitepaper: The Inert Pair Effect and the Instability of Lead Tetrachloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of the inert pair effect as the fundamental reason for the inherent instability of lead(IV) chloride (PbCl₄). It details the electronic and relativistic origins of this phenomenon, which dictates the preference for the +2 oxidation state over the +4 state for lead. The guide presents quantitative data, outlines relevant experimental protocols for synthesis and analysis, and offers a visual representation of the underlying chemical principles to elucidate the decomposition of lead tetrachloride into the more stable lead(II) chloride.

Introduction to the Inert Pair Effect

In p-block elements, particularly those in periods 5 and 6, a noticeable trend emerges where the lower oxidation state becomes progressively more stable than the higher oxidation state as one descends a group.[1] This phenomenon is known as the inert pair effect . It describes the tendency of the outermost s-electrons (the ns² pair) to remain un-ionized or unshared in chemical reactions.[2] For lead (Pb), a Group 14 element, this effect explains the greater stability of the Pb(II) oxidation state compared to the Pb(IV) state.[1][3]

This compound (PbCl₄), a compound where lead exhibits the +4 oxidation state, serves as a classic example of this principle. It is a yellow, oily liquid that is highly unstable under standard conditions, starkly contrasting with the stability of its lighter homolog, carbon tetrachloride (CCl₄).[4][5] The instability of PbCl₄ is a direct chemical manifestation of the inert pair effect, causing it to readily decompose.[4][6]

Electronic and Relativistic Origins

The electronic configuration of lead is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p² . To achieve the group oxidation state of +4, lead must involve both its 6s and 6p valence electrons in bonding. However, for heavy elements like lead, relativistic effects become significant.[7]

The electrons in the 1s orbital of a heavy nucleus like lead move at speeds approaching a significant fraction of the speed of light. This leads to a relativistic increase in their mass, which in turn causes the 1s orbital to contract. This primary contraction of the s-orbitals cascades, causing the outer 6s orbital to also contract and become more stabilized (lower in energy).[2][8][9] These 6s² electrons are consequently held more tightly to the nucleus. Furthermore, the inner d and f orbitals provide poor shielding of the nuclear charge, further enhancing the attraction between the nucleus and the 6s electrons.[1][10]

This energetic stabilization and reluctance of the 6s² electron pair to participate in bonding is the essence of the inert pair effect.[2][8] Consequently, lead preferentially utilizes only its 6p² electrons for bonding, leading to the more stable +2 oxidation state.[1]

Instability and Decomposition of this compound

The formation of this compound requires the unpairing and participation of the inert 6s² electrons, which is energetically unfavorable. As a result, PbCl₄ is a thermally unstable compound.[6] It is stable only below 0°C and decomposes at 50°C, often explosively, into the more stable lead(II) chloride (PbCl₂) and chlorine gas.[4][5]

The decomposition reaction is as follows:

PbCl₄(l) → PbCl₂(s) + Cl₂(g) [4]

In PbCl₂, lead is in its preferred +2 oxidation state, having lost only its 6p² electrons, while the 6s² pair remains inert. This compound is an ionically bonded white solid, which is significantly more stable than the covalently bonded liquid PbCl₄.[11][12][13]

Quantitative Data Summary

The contrasting properties of this compound and lead dichloride, rooted in their electronic structures and bonding, are summarized below.

| Property | This compound (PbCl₄) | Lead(II) Chloride (PbCl₂) |

| Oxidation State of Pb | +4 | +2 |

| Molar Mass | 349.01 g/mol [4] | 278.1 g/mol |

| Appearance | Yellow, oily liquid[4][14] | White solid |

| Bonding Nature | Covalent[13][15] | Ionic[12][13] |

| Melting Point | -15 °C[4][14] | 501 °C[12] |

| Boiling Point | Decomposes at 50 °C[4][5][14] | 950 °C |

| Pb-Cl Bond Energy | 243 kJ·mol⁻¹[4][13] | N/A (Ionic Lattice) |

| Std. Enthalpy of Formation | -328.9 kJ/mol[4] | -359.4 kJ/mol |

Experimental Protocols

Synthesis of this compound

Due to its instability, the synthesis of PbCl₄ requires low temperatures and is typically performed as a multi-step process.[4][13]

-

Formation of Chloroplumbic Acid: Lead(II) chloride (PbCl₂) is suspended in concentrated hydrochloric acid (HCl) at 0°C. Chlorine gas (Cl₂) is bubbled through the mixture, oxidizing Pb(II) to Pb(IV) and forming a solution of chloroplumbic acid (H₂PbCl₆).

-

PbCl₂(s) + 2HCl(aq) + Cl₂(g) → H₂PbCl₆(aq)[4]

-

-

Precipitation of Ammonium Salt: Cold ammonium chloride (NH₄Cl) solution is added to the chloroplumbic acid. This results in the precipitation of the more stable ammonium hexachloroplumbate(IV), (NH₄)₂PbCl₆, as a yellow crystalline solid.

-

H₂PbCl₆(aq) + 2NH₄Cl(aq) → (NH₄)₂PbCl₆(s) + 2HCl(aq)[4]

-

-

Isolation of this compound: The (NH₄)₂PbCl₆ precipitate is collected and added to ice-cold, concentrated sulfuric acid (H₂SO₄). The strong acid protonates the chloride ligands, liberating PbCl₄ as a dense, yellow oil which separates out. The entire procedure must be maintained at or below 0°C to prevent decomposition.

-

(NH₄)₂PbCl₆(s) + H₂SO₄(conc.) → PbCl₄(l) + 2HCl(g) + (NH₄)₂SO₄(s)[4]

-

Analysis of Thermal Decomposition

The thermal stability of PbCl₄ can be investigated using thermogravimetric analysis (TGA).

-

Sample Preparation: A small, precisely weighed sample of freshly synthesized PbCl₄ is placed in an inert TGA crucible (e.g., alumina) under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

TGA Measurement: The sample is heated in the TGA furnace with a controlled temperature ramp (e.g., 5 °C/min) starting from sub-zero temperatures.

-

Data Analysis: The instrument records the sample mass as a function of temperature. A sharp decrease in mass will be observed around 50°C, corresponding to the decomposition of PbCl₄ into solid PbCl₂ and gaseous Cl₂. The initial and final mass values can be used to confirm the stoichiometry of the decomposition reaction.

Visualization of the Inert Pair Effect

The following diagram illustrates the competing pathways for the oxidation of lead and the central role of the inert pair effect in determining the stability of its chlorides.

Conclusion

The pronounced instability of this compound is a direct and compelling consequence of the inert pair effect. Rooted in the relativistic quantum chemistry of heavy elements, this effect energetically stabilizes the 6s² valence electrons of lead, making their removal or participation in covalent bonding highly unfavorable. As a result, lead strongly prefers the +2 oxidation state, causing the +4 state in PbCl₄ to be transient and prone to decomposition. The compound readily breaks down into the thermodynamically more stable lead(II) chloride, providing a clear and instructive example of how fundamental electronic effects govern the macroscopic stability and reactivity of chemical compounds.

References

- 1. Inert pair effect- Chemical phenomena of p-block elements. [allen.in]

- 2. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]

- 3. brainly.in [brainly.in]

- 4. Lead(IV) chloride - Wikipedia [en.wikipedia.org]

- 5. brainly.in [brainly.in]

- 6. allen.in [allen.in]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Is relativity creating cracks in the periodic table? | Feature | RSC Education [edu.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. quora.com [quora.com]

- 11. answers.com [answers.com]

- 12. brainly.com [brainly.com]

- 13. quora.com [quora.com]

- 14. WebElements Periodic Table » Lead » this compound [winter.group.shef.ac.uk]

- 15. Give reasons for the following: `PbCl_4` is more covlalent than `PbCl_2` . [allen.in]

Methodological & Application

On the Use of Lead Tetrachloride as a Chlorinating Agent in Organic Synthesis: A Review of Its Unsuitability

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary: The Instability of Lead(IV)

Lead tetrachloride is a yellow, oily liquid that is notoriously unstable.[1][2] It is only stable below 0 °C and begins to decompose at 50 °C.[1][3] This instability is a fundamental property of the lead atom, which, due to the "inert pair effect," strongly favors the +2 oxidation state over the +4 state.[1][4][5] Consequently, this compound readily and often explosively decomposes into the more stable lead(II) chloride (PbCl₂) and elemental chlorine gas (Cl₂).[1][2][3]

While the chlorine gas produced during decomposition is a chlorinating agent, relying on an uncontrolled, potentially explosive reaction from a highly toxic heavy metal compound to generate it is not a valid synthetic method. The scientific literature contains no established protocols for using this compound as a controlled chlorinating agent in organic synthesis; its study is largely confined to inorganic chemistry for academic purposes.[6][7]

Key Data on this compound

The physicochemical properties of this compound underscore its unsuitability as a manageable laboratory reagent.

| Property | Data | Citation(s) |

| Chemical Formula | PbCl₄ | [1][8] |

| Appearance | Yellow, oily liquid | [1][2][9] |

| Melting Point | -15 °C | [1][9] |

| Decomposition Temperature | 50 °C (Unstable above 0 °C) | [1][3][9] |

| Primary Hazard | Rapid and potentially explosive decomposition | [1][2] |

| Decomposition Products | Lead(II) chloride (PbCl₂) and Chlorine gas (Cl₂) | [1][3][10][11] |

| Reactivity with Water | Hydrolyzes to form lead(IV) oxide (PbO₂) and hydrochloric acid (HCl) | [1][11][12] |

Decomposition: The Overriding Chemical Pathway

The single most critical characteristic of this compound is its decomposition pathway. This is not a controlled reaction and makes its use as a reagent for chlorination untenable.

Caption: The unavoidable decomposition of this compound.

Protocol and Application Notes: Not Applicable

Given the extreme danger and lack of control, there are no recommended experimental protocols for the use of this compound as a chlorinating agent. Attempting to develop such a protocol would pose an unacceptable risk to laboratory personnel.

Safe and Established Alternatives

The field of organic synthesis employs a wide array of well-characterized, safe, and effective chlorinating agents. Researchers should select a reagent based on the specific requirements of their substrate and desired transformation. Standard alternatives include:

-

N-Chlorosuccinimide (NCS): For mild electrophilic chlorination of alkenes, aromatics, and carbonyl compounds.

-

Sulfuryl Chloride (SO₂Cl₂): A versatile source of chlorine for both radical and electrophilic chlorinations.

-

Thionyl Chloride (SOCl₂): Primarily used to convert alcohols and carboxylic acids to their corresponding chlorides.

-

Chlorine Gas (Cl₂): Effective but requires specialized equipment and handling procedures due to its toxicity.

-

Phosphorus Pentachloride (PCl₅): A powerful reagent for converting a wide range of functional groups into chlorides.

Final Recommendation

The use of this compound as a chlorinating agent in organic synthesis is not supported by the chemical literature and is strongly discouraged due to extreme safety hazards. Researchers should utilize established and safe chlorinating agents. The information presented here should be considered a formal warning against the use of this compound in a synthetic context.

References

- 1. Lead(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. quora.com [quora.com]

- 5. mahidaacademy.org [mahidaacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Plumbane, tetrachloro- | Cl4Pb | CID 123310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 13463-30-4,Lead(IV) chloride. | lookchem [lookchem.com]

- 10. Lead - Wikipedia [en.wikipedia.org]

- 11. This compound [studfile.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of Lead(IV) Chloride via Ammonium Chloroplumbate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of lead(IV) chloride (PbCl₄), a highly reactive reagent, using ammonium chloroplumbate ((NH₄)₂[PbCl₆]) as a stable intermediate. The protocols described herein are compiled from established chemical literature and are intended for use by qualified laboratory personnel.

Introduction

Lead(IV) chloride is a yellow, oily liquid that is thermally unstable and highly reactive. Its synthesis requires careful handling and the use of a stable precursor. Ammonium hexachloroplumbate(IV), (NH₄)₂[PbCl₆], is a yellow crystalline solid that is significantly more stable than PbCl₄ and serves as an excellent intermediate for its preparation. This document outlines two primary methods for the synthesis of ammonium hexachloroplumbate and its subsequent conversion to lead(IV) chloride.

Physicochemical Data

A summary of the key physical and chemical properties of the involved lead compounds is presented below.

| Property | Ammonium Hexachloroplumbate ((NH₄)₂[PbCl₆]) | Lead(IV) Chloride (PbCl₄) |

| Molar Mass | 456.0 g/mol | 349.012 g/mol |

| Appearance | Yellow crystalline solid[1] | Yellow, oily liquid[2] |

| Solubility in water | Slightly soluble in cold water; decomposes in hot water[1] | Reacts with water[2] |

| Melting Point | Decomposes | -15 °C[2] |

| Boiling Point | Not applicable | 50 °C (decomposes)[2] |

| Stability | Stable solid | Unstable, decomposes to PbCl₂ and Cl₂.[2] Stable below 0 °C.[2] |

Experimental Protocols

Synthesis of Ammonium Hexachloroplumbate ((NH₄)₂[PbCl₆])

Two common methods for the preparation of ammonium hexachloroplumbate are detailed below.

Method A: From Lead(II) Chloride

This method involves the oxidation of lead(II) chloride with chlorine gas in a hydrochloric acid medium.

Experimental Protocol:

-

In a fume hood, triturate 10 g of lead(II) chloride (PbCl₂) in a mortar with 20 mL of concentrated hydrochloric acid for a few minutes.[3]

-

Decant the supernatant into a 500 mL suction flask equipped with a gas inlet tube.[3]

-

Repeat the trituration and decantation process until the lead(II) chloride is finely suspended in a total volume of 200 mL of concentrated hydrochloric acid.[3]

-

Cool the flask in an ice bath.[3]

-

Bubble a steady stream of chlorine gas (approximately 2 bubbles per second) through the suspension.[3] The generation of chlorine gas should be performed in a separate, appropriate apparatus (e.g., by reacting trichloroisocyanuric acid with hydrochloric acid).[4]

-

Continue the chlorination for 2-5 hours, with occasional stirring, until all the lead(II) chloride has dissolved and the solution is clear yellow.[3]

-

If the solution is not completely clear, filter it through a sintered glass funnel.[3]

-

Prepare a solution of 8 g of ammonium chloride in 80 mL of ice-cold water.[3]

-

Slowly add the cold ammonium chloride solution to the clear yellow lead(IV) solution while maintaining the reaction mixture in an ice bath.[3]

-

Allow the yellow crystalline precipitate of ammonium hexachloroplumbate to settle for three hours in the ice bath.[3]

-

Collect the product by rapid vacuum filtration using a hardened filter paper or a sintered glass funnel.[3]

-

Wash the precipitate with two 25 mL portions of cold ethanol and then with two 25 mL portions of cold acetone.[3]

-

Dry the product in vacuo to yield approximately 20 g of ammonium hexachloroplumbate.[3]

Quantitative Data (Method A):

| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| PbCl₂ | 278.1 | 10 g | 0.036 | (NH₄)₂[PbCl₆] | 456.0 | 16.4 | 20 g[3] | ~122%* |

| NH₄Cl | 53.49 | 8 g | 0.149 |

*Note: The reported actual yield of 20g appears to be higher than the theoretical yield. This could be due to the presence of solvent or impurities in the final product. It is crucial to ensure the product is completely dry before weighing.

Method B: From Lead Tetraacetate

This method provides an alternative route starting from a lead(IV) compound.

Experimental Protocol:

-

In a fume hood, dissolve 25 g of lead tetraacetate (Pb(C₂H₃O₂)₄) in 20 mL of concentrated hydrochloric acid, cooled to 0 °C.[3]

-

Prepare a cold solution of 8 g of ammonium chloride in 80 mL of water.[3]

-

Slowly add the cold ammonium chloride solution to the yellow lead tetraacetate solution with continuous stirring and cooling in an ice bath.[1][3]

-

Allow for complete crystallization of the ammonium hexachloroplumbate.

-

Isolate the product by vacuum filtration, wash with cold ethanol and acetone, and dry in vacuo, following a similar procedure to Method A.[3] A yield comparable to that from Method A is expected.[3]

Synthesis of Lead(IV) Chloride (PbCl₄)

This protocol describes the decomposition of ammonium hexachloroplumbate using concentrated sulfuric acid to yield lead(IV) chloride.[1]

Experimental Protocol:

-

Crucially, this procedure must be conducted in a well-ventilated fume hood, and all glassware must be scrupulously dried to prevent hydrolysis of the product.

-

Place a quantity of finely powdered, dry ammonium hexachloroplumbate into a flask equipped with a dropping funnel and a gas outlet.

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add cold, concentrated sulfuric acid dropwise to the ammonium hexachloroplumbate with gentle swirling.[1] The reaction is: (NH₄)₂[PbCl₆] + H₂SO₄ → PbCl₄ + (NH₄)₂SO₄ + 2HCl.[1]

-

The lead(IV) chloride will separate as a dense, yellow oily liquid.

-

The hydrogen chloride gas evolved should be directed to a suitable gas trap (e.g., a bubbler containing a sodium hydroxide solution).

-

Once the reaction is complete, carefully decant or separate the upper layer of sulfuric acid and ammonium sulfate.

-

The resulting lead(IV) chloride is highly unstable and should be used immediately or stored at low temperatures (below 0 °C) in a desiccator.[2]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis processes.

References

Application Notes and Protocols: The Role of Lead(IV) Chloride and Other Precursors in Organolead Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of synthetic routes to organolead compounds. While lead(IV) chloride (lead tetrachloride) is a known lead compound, its extreme instability severely limits its practical application in synthesis. Therefore, these notes will first address the properties and synthesis of this compound for informational purposes and then focus on the more viable and widely used precursors: lead(II) chloride and lead(IV) acetate.

Lead(IV) Chloride (this compound): A Highly Unstable Precursor

Lead(IV) chloride, PbCl₄, is a yellow, oily liquid that is highly reactive and unstable at room temperature.[1] It readily decomposes, sometimes explosively, into lead(II) chloride (PbCl₂) and chlorine gas (Cl₂).[1][2] This inherent instability, coupled with its sensitivity to moisture and light, makes it an impractical and hazardous starting material for most organolead syntheses.[1][3]

1.1. Properties of Lead(IV) Chloride

| Property | Value |

| Formula | PbCl₄ |

| Molar Mass | 349.01 g/mol [1] |

| Appearance | Yellow, oily liquid[1] |

| Melting Point | -15 °C (solidifies to a yellowish crystalline mass)[4][5][6] |

| Boiling Point | Decomposes at 50 °C[1] |

| Density | ~3.18 g/cm³ at 0 °C[4] |

| Stability | Stable below 0 °C; decomposes at room temperature.[1] Best stored under concentrated sulfuric acid at low temperatures in the dark.[1] |

| Reactivity | Reacts with water to form lead dioxide (PbO₂) and hydrochloric acid (HCl).[1] |

1.2. Protocol: Synthesis of Lead(IV) Chloride

The synthesis of this compound is typically performed at low temperatures to minimize decomposition.[1] The process involves the oxidation of lead(II) chloride to form a stable hexachloroplumbate(IV) salt, which is then treated with strong acid to liberate this compound.[1][4]

Experimental Protocol:

-

Formation of Hexachloroplumbic Acid: Suspend lead(II) chloride (PbCl₂) in concentrated hydrochloric acid (HCl) at 0 °C. Bubble chlorine gas (Cl₂) through the mixture. The PbCl₂ will slowly dissolve as it is oxidized to form a solution of hexachloroplumbic acid (H₂PbCl₆).[1]

-

Precipitation of Ammonium Hexachloroplumbate: To the cold solution of H₂PbCl₆, add a saturated solution of ammonium chloride (NH₄Cl). Ammonium hexachloroplumbate, (NH₄)₂PbCl₆, will precipitate as a yellow solid.[1][4]

-

Isolation of Lead(IV) Chloride: Filter the (NH₄)₂PbCl₆ precipitate and wash it with cold ethanol. Carefully and slowly add the solid precipitate in small portions to ice-cold, concentrated sulfuric acid (H₂SO₄).[1][3] Lead(IV) chloride will separate as a dense, yellow oil at the bottom of the flask.[3]

-

Purification and Storage: Separate the PbCl₄ oil. It can be purified by shaking with fresh, cold concentrated sulfuric acid.[4] For storage, it must be kept under concentrated sulfuric acid at low temperatures (e.g., -80 °C) in the absence of light.[1]

Diagram of Lead(IV) Chloride Synthesis Workflow

Caption: Workflow for the synthesis of Lead(IV) Chloride.

Application Note: Synthesis of Organolead Compounds using Lead(II) Chloride

Due to the instability of this compound, the most common method for preparing tetraalkyl- and tetraaryllead compounds involves the reaction of more stable lead(II) chloride with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).[7]

The general reaction proceeds via the formation of an unstable diorganolead(II) intermediate, which then disproportionates to the tetraorganolead(IV) product and elemental lead.[7]

Overall Reaction: 2 PbCl₂ + 4 RMgX → R₄Pb + Pb + 4 MgClX

2.1. Protocol: Synthesis of Tetraphenyllead (Ph₄Pb)

This protocol details the synthesis of tetraphenyllead from lead(II) chloride and phenylmagnesium bromide, a method first reported in 1904.[8]

Experimental Protocol:

-

Grignard Reagent Preparation: Prepare phenylmagnesium bromide (PhMgBr) in anhydrous diethyl ether from bromobenzene and magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Lead(II) Chloride: In a separate flask, create a suspension of finely powdered, anhydrous lead(II) chloride in anhydrous diethyl ether. Cool this suspension in an ice bath.

-

Slowly add the prepared Grignard reagent solution to the stirred PbCl₂ suspension over a period of 1-2 hours, maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours. The reaction mixture will turn dark grey or black due to the formation of finely divided metallic lead.

-

Work-up: Cool the reaction mixture and hydrolyze it by carefully adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid to dissolve any remaining magnesium salts.

-

Isolation and Purification: Separate the ethereal layer. Wash the organic layer with water and then dry it over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether by rotary evaporation. The crude solid product can be purified by recrystallization from a suitable solvent like benzene or toluene to yield white crystals of tetraphenyllead.

2.2. Quantitative Data for Tetraorganolead Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Typical Yield |

| Tetramethyllead | (CH₃)₄Pb | 267.3[9] | - | 110 | Colorless liquid[10] | Good[6] |

| Tetraethyllead | (C₂H₅)₄Pb | 323.45[1] | -202 °F (-130 °C)[1] | 392 °F (200 °C) [decomposes][1][3] | Colorless, oily liquid[1][11] | ~50-75% |

| Tetraphenyllead | (C₆H₅)₄Pb | 515.6[8] | 227–228[8] | 270 (decomposes)[8] | White powder[8] | ~50%[4] |

Diagram of Tetraaryllead Synthesis

Caption: Synthesis of Tetraaryllead via Grignard Reagent.

Application Note: Synthesis of Organolead Compounds using Lead(IV) Acetate

Lead(IV) acetate, or lead tetraacetate (LTA), is a versatile and stable Pb(IV) reagent used in various organic syntheses.[12] Unlike the highly unstable this compound, LTA is a commercially available, crystalline solid.[12] In organolead chemistry, it is primarily used for the synthesis of aryllead triacetates through electrophilic aromatic substitution (plumbation).

3.1. Protocol: Synthesis of p-Methoxyphenyllead Triacetate

This protocol describes the direct plumbation of an activated aromatic ring (anisole) using lead tetraacetate.

Experimental Protocol:

-

Reaction Setup: Dissolve anisole in a suitable solvent such as chloroform or benzene.

-

Addition of Reagent: To the stirred solution, add one equivalent of lead tetraacetate (Pb(OAc)₄). The reaction can be slow; the addition of a catalyst like dichloroacetic acid can significantly accelerate the rate.

-

Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash it with water and then with a dilute solution of sodium bicarbonate to remove acetic acid.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, p-methoxyphenyllead triacetate, can be purified by recrystallization.

3.2. Quantitative Data for Lead Acetate Precursors

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Lead(II) Chloride | PbCl₂ | 278.1 | 501 | White crystalline solid |

| Lead(IV) Acetate | Pb(O₂CCH₃)₄ | 443.38[12] | 175[12] | Colorless crystals[12] |

Diagram of Aryllead Triacetate Synthesis

Caption: Synthesis of Aryllead Triacetate from Lead Tetraacetate.

Conclusion

While lead(IV) chloride is a known chemical compound, its profound instability renders it unsuitable for the routine synthesis of organolead compounds. Researchers and professionals in drug development should instead focus on established and reliable methods utilizing the stable and commercially available precursors, lead(II) chloride and lead(IV) acetate. The reaction of lead(II) chloride with Grignard or organolithium reagents provides a robust pathway to tetraalkyl- and tetraaryllead compounds, whereas lead(IV) acetate allows for the direct functionalization of aromatic systems to generate aryllead triacetates. These methods offer safer, more predictable, and higher-yielding routes to a wide range of organolead structures for further research and application.

References

- 1. TETRAETHYL LEAD (as Pb) | Occupational Safety and Health Administration [osha.gov]

- 2. TETRAETHYL LEAD, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Lead, tetramethyl- [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. Tetraphenyllead - Wikipedia [en.wikipedia.org]

- 9. Lead, tetramethyl- [webbook.nist.gov]

- 10. Tetramethyllead | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tetraethyllead | Pb(C2H5)4 | CID 6511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Lead(IV) acetate - Wikipedia [en.wikipedia.org]

Characterization of Lead Tetrachloride: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of lead tetrachloride (PbCl₄), a highly unstable, yellow, oily liquid. Given its thermal instability and sensitivity to moisture, specialized handling and analytical techniques are paramount for accurate characterization.

Overview of this compound Properties

This compound is stable only at temperatures below 0 °C and is reported to decompose at 50 °C, sometimes with explosive force.[1][2] This inherent instability dictates the necessity for low-temperature experimental conditions and inert atmospheres for all analytical procedures. It has a tetrahedral molecular geometry.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | PbCl₄ |

| Molar Mass | 349.011 g/mol [3] |

| Appearance | Yellow, oily liquid[2][3] |

| Density | 3.2 g/cm³[3] |

| Melting Point | -15 °C (stable below 0 °C)[3] |

| Boiling Point | 50 °C (decomposes)[2][3] |

| Structure | Tetrahedral |

| Stability | Decomposes to PbCl₂ and Cl₂.[2] Best stored under pure sulfuric acid at -80°C in the dark.[2] |

| Reactivity | Reacts with water to form lead(IV) oxide and hydrochloric acid.[2] |

Analytical Techniques and Protocols